

Thermal properties of ethylene glycol distearate as a phase change material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene glycol distearate*

Cat. No.: *B020381*

[Get Quote](#)

Ethylene Glycol Distearate as a Phase Change Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of **ethylene glycol distearate** (EGDS) as a phase change material (PCM). EGDS, a di-ester of ethylene glycol and stearic acid, shows significant promise for thermal energy storage applications due to its favorable phase transition temperature and high latent heat of fusion. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visualizations of experimental workflows.

Core Thermal Properties of Ethylene Glycol Distearate

The suitability of a material for phase change applications is determined by a set of key thermal properties. For **ethylene glycol distearate**, these properties have been characterized using various analytical techniques. The table below summarizes the critical quantitative data for EGDS as a PCM.

Thermal Property	Value	Unit	Citation
Melting Temperature	65.35	°C	[1]
Freezing Temperature	65.83	°C	[1]
Latent Heat of Fusion (Melting)	215.80	J/g	[1]
Latent Heat of Fusion (Freezing)	216.45	J/g	[1]
Thermal Stability (after 1000 cycles)	High	-	[1]

Experimental Protocols for Thermal Characterization

Accurate and reproducible characterization of the thermal properties of PCMs is crucial for their effective application. The following sections detail the methodologies for key experiments used to evaluate **ethylene glycol distearate**.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the phase change temperature and latent heat of fusion of PCMs.[\[2\]](#)

Objective: To determine the melting and freezing temperatures and the associated latent heat of fusion of **ethylene glycol distearate**.

Instrumentation: A heat-flux DSC instrument.

Procedure:

- **Calibration:** Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
- **Sample Preparation:** Accurately weigh 5-10 mg of **ethylene glycol distearate** into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the

analysis. Prepare an empty, sealed aluminum pan to be used as a reference.

- Thermal Program:

- Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
- Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above its melting point (e.g., 90°C).^[3]
- Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
- Cool the sample at the same constant rate back to the initial temperature.

- Data Analysis:

- The melting temperature is determined as the onset temperature of the melting peak in the heating curve.
- The latent heat of fusion is calculated by integrating the area of the melting peak.
- Similarly, the freezing temperature and latent heat of solidification are determined from the cooling curve.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition characteristics of the PCM.

Objective: To determine the temperature at which **ethylene glycol distearate** begins to decompose and to evaluate its long-term thermal stability.

Instrumentation: A thermogravimetric analyzer.

Procedure:

- Sample Preparation: Place a precisely weighed sample of **ethylene glycol distearate** (typically 5-10 mg) into the TGA sample pan.

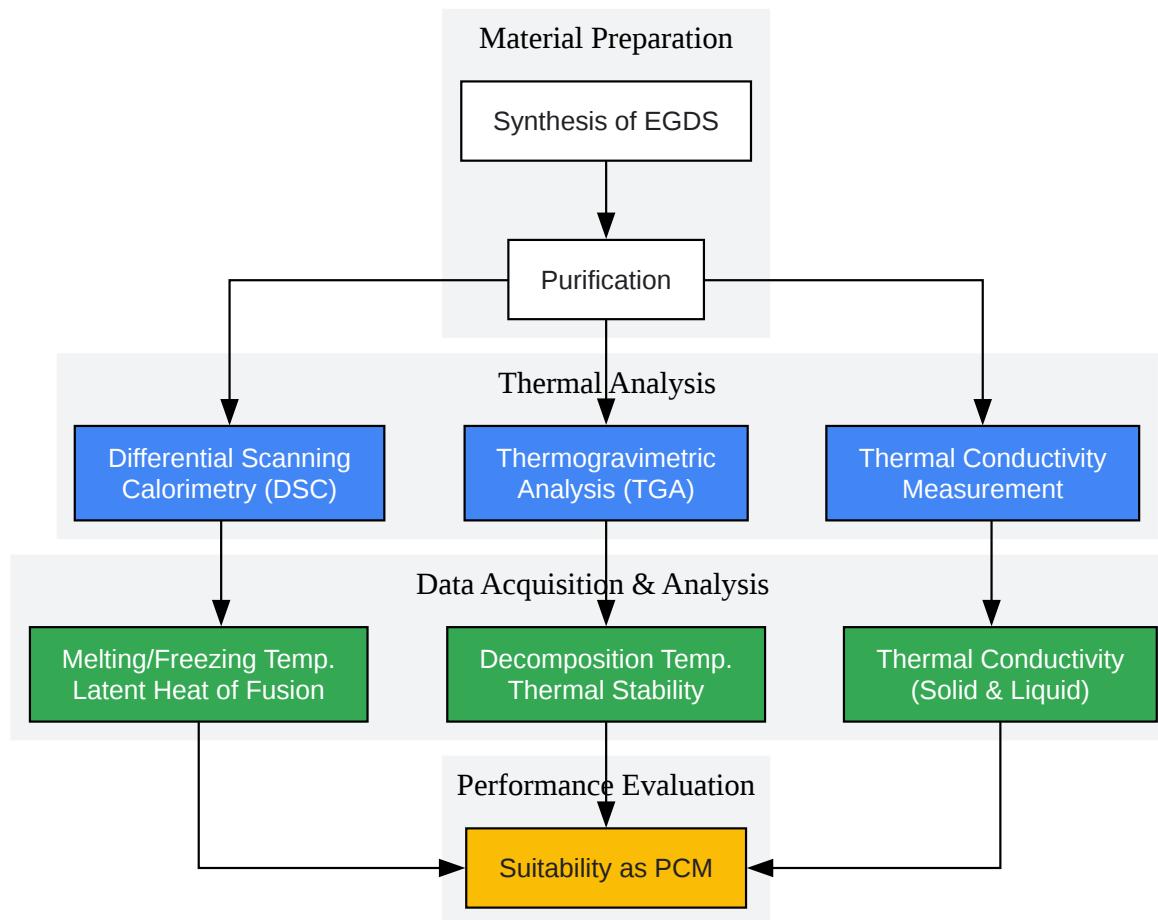
- Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
- Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).[3]
- Data Analysis:
 - Plot the sample weight as a function of temperature.
 - The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins.
 - The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Thermal Conductivity Measurement

The thermal conductivity of a PCM is a critical parameter that governs the rate of heat transfer during charging and discharging cycles. The transient hot-wire method is a widely used technique for measuring the thermal conductivity of liquids and solids.[4][5]

Objective: To measure the thermal conductivity of **ethylene glycol distearate** in both its solid and liquid phases.

Instrumentation: A transient hot-wire apparatus.


Procedure:

- Calibration: Calibrate the instrument using a standard reference material with known thermal conductivity.
- Sample Preparation:
 - For the liquid phase, melt the **ethylene glycol distearate** and pour it into the measurement cell, ensuring the hot wire is fully immersed.

- For the solid phase, the measurement can be performed after the molten sample has solidified within the cell.
- Measurement Principle: A thin platinum wire immersed in the sample is heated by a short electrical pulse. The wire acts as both a line heat source and a temperature sensor.[\[5\]](#) The rate at which the wire's temperature increases over time is related to the thermal conductivity of the surrounding material.[\[5\]](#)
- Data Acquisition: The temperature rise of the wire is recorded as a function of time.
- Data Analysis: The thermal conductivity is calculated from the slope of the linear portion of the temperature rise versus the logarithm of time plot.[\[5\]](#)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive thermal characterization of **ethylene glycol distearate** as a phase change material.

[Click to download full resolution via product page](#)

Workflow for Thermal Characterization of EGDS as a PCM.

This comprehensive guide provides essential technical information on the thermal properties of **ethylene glycol distearate** for its application as a phase change material. The presented data and experimental protocols offer a solid foundation for researchers and professionals in the fields of materials science and drug development to further explore and utilize the potential of EGDS in thermal energy storage and management systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 5. mjbas.com [mjbas.com]
- To cite this document: BenchChem. [Thermal properties of ethylene glycol distearate as a phase change material]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020381#thermal-properties-of-ethylene-glycol-distearate-as-a-phase-change-material>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com